molecular formula C15H22ClN3O B12229776 1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12229776
M. Wt: 295.81 g/mol
InChI Key: XGWCJXBTXNQGMA-UHFFFAOYSA-N
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Description

1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group, a methoxybenzyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation. For example, 3,5-dimethylpyrazole can be treated with isopropyl bromide in the presence of a base such as potassium carbonate to yield 1-isopropyl-3,5-dimethylpyrazole.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. 1-isopropyl-3,5-dimethylpyrazole can react with 3-methoxybenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. For example, the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate could yield a carboxylic acid derivative, while reduction with lithium aluminum hydride could yield an amine derivative.

Scientific Research Applications

1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological activity being studied. For example, if the compound is being investigated for its anti-inflammatory properties, it may inhibit enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
  • 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Uniqueness

1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the isopropyl, methoxybenzyl, and methyl groups at specific positions can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-12(3)15(17-18)16-9-13-6-5-7-14(8-13)19-4;/h5-8,10-11H,9H2,1-4H3,(H,16,17);1H

InChI Key

XGWCJXBTXNQGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C.Cl

Origin of Product

United States

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